molecular formula C18H24FN3O2S2 B2734787 5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049392-15-5

5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2734787
CAS No.: 1049392-15-5
M. Wt: 397.53
InChI Key: RFXPSJCSNVRXLW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a thiophene ring, a sulfonamide group, and a piperazine ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of such a compound would likely be determined using techniques such as X-ray crystallography . The presence of various functional groups like the thiophene ring, sulfonamide group, and piperazine ring would contribute to its overall structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that it could undergo reactions typical of thiophenes, sulfonamides, and piperazines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the thiophene, sulfonamide, and piperazine groups .

Scientific Research Applications

Cerebrovasodilatation and Anticonvulsant Activities Research on compounds structurally related to 5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide has shown potential applications in increasing cerebral blood flow without significant diuresis, alongside notable anticonvulsant activities. Sulfones, particularly those with halogen substituents, have been identified for their high activity in oral administrations to mice, suggesting a promising avenue for cerebral vasodilatation and epilepsy management (Barnish et al., 1981).

Serotonin Receptor Antagonism Another study elaborates on the synthesis and evaluation of piperazine derivatives, including structures akin to this compound, as antagonists for the 5-HT7 receptor. These compounds exhibited inhibitory activities with IC50 values ranging from 12-580nM, highlighting their potential in psychiatric disorder treatments (Yoon et al., 2008).

Antimicrobial and Anticancer Potential Further research into hybrid molecules containing penicillanic or cephalosporanic acid moieties linked with ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates has uncovered compounds with significant antimicrobial activities against various test microorganisms, as well as compounds exhibiting antiurease and antilipase activities. This suggests potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).

Carbonic Anhydrase Inhibition Another area of application involves the inhibition of carbonic anhydrase isozymes II and XII, which are relevant for conditions like glaucoma. Novel thioureido-substituted sulfonamides have shown potent inhibitory properties against these isozymes, demonstrating potential for developing new treatments for lowering intraocular pressure in glaucoma patients (Mincione et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For instance, some piperazine derivatives have been found to inhibit certain enzymes, which could potentially be a mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper safety measures should be taken when handling it .

Future Directions

Future research could involve further exploring the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in areas such as medicinal chemistry .

Properties

IUPAC Name

5-ethyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2S2/c1-2-17-7-8-18(25-17)26(23,24)20-9-10-21-11-13-22(14-12-21)16-5-3-15(19)4-6-16/h3-8,20H,2,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXPSJCSNVRXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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